An In-depth Technical Guide to the Synthesis of 4-(4-Chlorophenyl)-2,3-benzoxazin-1-one
An In-depth Technical Guide to the Synthesis of 4-(4-Chlorophenyl)-2,3-benzoxazin-1-one
Abstract
This technical guide provides a comprehensive, in-depth exploration of the synthesis of 4-(4-Chlorophenyl)-2,3-benzoxazin-1-one, a key intermediate in the preparation of the widely used antihypertensive and diuretic agent, Chlorthalidone.[1] This document is tailored for an audience of researchers, scientists, and drug development professionals, offering a narrative that combines detailed experimental protocols with the underlying scientific principles. We will delve into the mechanistic intricacies of the reactions, the rationale behind procedural choices, and the critical parameters for ensuring a successful and reproducible synthesis. The guide is structured to provide not just a method, but a thorough understanding of the chemical transformations involved.
Introduction and Significance
The 2,3-benzoxazin-1-one scaffold is a privileged heterocyclic motif present in numerous biologically active compounds.[2][3] These structures exhibit a wide array of pharmacological properties, making their synthesis a topic of significant interest in medicinal chemistry and drug discovery.[4][5][6][7][8] The title compound, 4-(4-Chlorophenyl)-2,3-benzoxazin-1-one, holds particular importance as a direct precursor to Chlorthalidone, a long-acting diuretic used in the management of hypertension and edema.[1]
The synthesis is a two-step process commencing with the Friedel-Crafts acylation of chlorobenzene with phthalic anhydride to yield the keto-acid intermediate, 2-(4-chlorobenzoyl)benzoic acid. This intermediate is then subjected to a condensation-cyclization reaction with hydroxylamine to afford the target benzoxazinone. This guide will meticulously detail both stages of this synthetic sequence.
Physicochemical Properties of Key Compounds
A thorough understanding of the physical and chemical properties of the reactants and products is fundamental to the successful execution of the synthesis.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance |
| Phthalic Anhydride | C₈H₄O₃ | 148.12 | 131-134 | White solid |
| Chlorobenzene | C₆H₅Cl | 112.56 | -45 | Colorless liquid |
| Anhydrous Aluminum Chloride | AlCl₃ | 133.34 | 192.6 (sublimes) | White to pale-yellow powder |
| 2-(4-Chlorobenzoyl)benzoic acid | C₁₄H₉ClO₃ | 260.67 | 149-150[9][10] | White to off-white powder[11] |
| Hydroxylamine Hydrochloride | NH₂OH·HCl | 69.49 | 155-157 (dec.) | White crystalline solid |
| Sodium Hydroxide | NaOH | 40.00 | 318 | White solid (pellets/flakes) |
| 4-(4-Chlorophenyl)-2,3-benzoxazin-1-one | C₁₄H₈ClNO₂ | 257.67 | Not explicitly reported | Solid precipitate [12] |
Synthetic Pathway Overview
The overall transformation is a robust and scalable two-step synthesis. The first step establishes the carbon skeleton through an electrophilic aromatic substitution, while the second step constructs the heterocyclic ring system.
Figure 1: Overall synthetic workflow.
PART 1: Synthesis of 2-(4-Chlorobenzoyl)benzoic acid
This initial stage involves the Friedel-Crafts acylation of chlorobenzene with phthalic anhydride. Anhydrous aluminum chloride, a potent Lewis acid, is employed in stoichiometric excess to activate the anhydride and catalyze the reaction.
Mechanistic Insights
The reaction proceeds via a classic electrophilic aromatic substitution mechanism.
-
Formation of the Acylium Ion Complex: Aluminum chloride coordinates to one of the carbonyl oxygens of phthalic anhydride. This polarization facilitates the cleavage of the anhydride ring upon nucleophilic attack, effectively generating a highly electrophilic acylium ion-Lewis acid complex.
-
Electrophilic Attack: The electron-rich chlorobenzene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium complex. Due to the ortho-, para-directing nature of the chlorine substituent, the attack predominantly occurs at the para position, minimizing steric hindrance. This step temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate (the sigma complex).
-
Rearomatization: A base (such as AlCl₄⁻, formed from the catalyst) abstracts a proton from the carbon bearing the new substituent, restoring the aromaticity of the ring.
-
Workup: Aqueous workup hydrolyzes the aluminum-carboxylate complex to liberate the final 2-(4-chlorobenzoyl)benzoic acid product and dissolve the aluminum salts.
Figure 2: Mechanism of Friedel-Crafts acylation.
Experimental Protocol
This protocol is adapted from established literature procedures.[13]
Materials:
-
Phthalic anhydride (30.0 g, 0.20 mol)
-
Chlorobenzene (122 mL, ~1.2 mol, used as solvent and reactant)
-
Anhydrous aluminum chloride (64.0 g, 0.48 mol)
-
Ice
-
Deionized water
-
Benzene or Toluene for recrystallization
Procedure:
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phthalic anhydride to chlorobenzene. Stir until the anhydride is fully dissolved or well-suspended.
-
Addition of Catalyst: Begin cooling the flask in an ice-water bath. With vigorous stirring, add the anhydrous aluminum chloride in portions over 30-45 minutes. The addition is exothermic and will cause the temperature to rise. Control the rate of addition to maintain a moderate reflux.
-
Causality: Portion-wise addition of AlCl₃ is critical to control the initial exotherm and prevent runaway reactions. Using chlorobenzene as the solvent ensures a high concentration of the reactant for this intermolecular reaction.
-
-
Reaction: After the addition is complete, continue to stir the mixture under reflux for 1 hour. The reaction mixture will become a thick, viscous slurry.
-
Workup and Quenching: Cool the reaction flask thoroughly in a large ice-water bath. Very cautiously and slowly, add crushed ice to the reaction mixture, followed by the dropwise addition of approximately 300 mL of cold water to decompose the aluminum chloride complex. This step is highly exothermic and will release HCl gas; ensure it is performed in a well-ventilated fume hood.
-
Isolation: The product will precipitate as a white solid. Collect the crude product by vacuum filtration and wash it thoroughly with cold deionized water until the filtrate is neutral.
-
Purification: The crude solid can be purified by recrystallization. Dissolve the crude product in a minimum amount of hot benzene or toluene, treat with activated charcoal if necessary, filter while hot, and allow the filtrate to cool slowly to induce crystallization. Collect the purified crystals by vacuum filtration and dry.[13]
Expected Yield: ~70-80% Melting Point (Purified): 149-150 °C[9][10]
PART 2: Synthesis of 4-(4-Chlorophenyl)-2,3-benzoxazin-1-one
This second stage involves the formation of the target heterocycle through a base-mediated reaction of the keto-acid intermediate with hydroxylamine hydrochloride.
Mechanistic Insights
This transformation is a two-part process: initial oxime formation followed by an intramolecular cyclization.
-
Generation of Free Hydroxylamine: Hydroxylamine is typically supplied as its hydrochloride salt for stability. The inorganic base (e.g., NaOH) neutralizes the HCl, liberating the free hydroxylamine (NH₂OH), which is a more potent nucleophile.[10]
-
Oxime Formation: The nitrogen atom of free hydroxylamine performs a nucleophilic attack on the ketone carbonyl of 2-(4-chlorobenzoyl)benzoic acid. This is followed by proton transfers to form a carbinolamine intermediate. Subsequent dehydration (elimination of a water molecule) yields the corresponding oxime.[13]
-
Intramolecular Cyclization: Under the reaction conditions (heat and base), the oxime's hydroxyl group (-NOH) acts as a nucleophile. It attacks the electrophilic carbon of the adjacent carboxylic acid group. This intramolecular nucleophilic acyl substitution results in the formation of the six-membered benzoxazinone ring, with the elimination of a molecule of water.
Figure 3: Mechanism of oximation and cyclization.
Experimental Protocol
This protocol is based on an improved industrial process designed for high yield and purity.[1][12]
Materials:
-
2-(4-Chlorobenzoyl)benzoic acid (150.0 g, 0.577 mol)
-
Hydroxylamine hydrochloride (140.0 g, 2.019 mol)
-
Sodium hydroxide (34.6 g, 0.865 mol)
-
Methanol (900 mL)
-
Deionized water
Procedure:
-
Reaction Setup: In a 2 L round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-(4-chlorobenzoyl)benzoic acid, hydroxylamine hydrochloride, and methanol.
-
Base Addition: Stir the mixture at room temperature (25-30 °C) and add the sodium hydroxide pellets or a concentrated aqueous solution.
-
Causality: The molar excess of hydroxylamine hydrochloride ensures complete conversion of the ketone. Sodium hydroxide is used in a specific molar ratio to neutralize the HCl salt and to facilitate the final cyclization step, likely by deprotonating the carboxylic acid and/or the oxime hydroxyl group to enhance nucleophilicity.[1]
-
-
Reaction: Heat the reaction mixture to reflux (approximately 60-65 °C in methanol) and maintain this temperature for 6-8 hours. A precipitate of the product will form as the reaction progresses.[12]
-
Causality: The elevated temperature provides the necessary activation energy for both the dehydration step of oxime formation and the subsequent intramolecular cyclization.
-
-
Isolation: Cool the reaction mixture to room temperature (25-30 °C) and continue stirring for 1-2 hours to ensure complete precipitation.
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with deionized water (approx. 900 mL) to remove any inorganic salts and residual methanol.[12]
-
Drying: Dry the product under vacuum at approximately 60 °C for 6-8 hours to a constant weight.[12]
Expected Yield: ~95%[12] Purity (by HPLC): >99%[12]
Purification (Optional)
While the described protocol yields a high-purity product, further purification can be achieved by recrystallization if necessary. Based on the structure of related benzoxazinones, a suitable solvent system would be a polar protic solvent like ethanol or isopropanol, or a mixed solvent system such as ethyl acetate/heptane. The crude product would be dissolved in a minimum amount of the hot solvent, filtered to remove any insoluble impurities, and allowed to cool slowly to form crystals.
Characterization of 4-(4-Chlorophenyl)-2,3-benzoxazin-1-one
Proper characterization is essential to confirm the structure and purity of the synthesized product. The following are expected spectral characteristics based on analogous structures.
-
¹H NMR (in CDCl₃ or DMSO-d₆):
-
Aromatic protons would appear in the range of δ 7.2-8.5 ppm. The signals for the 4-chlorophenyl group would typically present as two doublets (an AA'BB' system). The four protons on the benzo-fused ring would appear as a more complex multiplet pattern.
-
-
¹³C NMR (in CDCl₃ or DMSO-d₆):
-
The spectrum would show 14 distinct carbon signals (unless there is accidental overlap). Key signals would include the carbonyl carbon (C=O) around δ 160-170 ppm and the imine-like carbon (C=N) at a downfield position. Other aromatic carbons would appear in the typical δ 120-140 ppm region.
-
-
Infrared (IR) Spectroscopy (KBr pellet or ATR):
-
A strong absorption band corresponding to the lactone carbonyl (C=O) stretch would be expected around 1760-1780 cm⁻¹.
-
A C=N stretching vibration would be observed around 1610-1630 cm⁻¹.
-
C-Cl stretching vibrations would be present in the fingerprint region.
-
Aromatic C-H and C=C stretching vibrations would be observed in their characteristic regions.
-
-
Mass Spectrometry (MS):
-
The molecular ion peak (M⁺) would be observed, showing the characteristic isotopic pattern for a molecule containing one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio). For C₁₄H₈ClNO₂, the expected m/z would be ~257.02 and ~259.02.
-
Safety and Handling
Anhydrous Aluminum Chloride (AlCl₃):
-
Hazards: Corrosive. Reacts violently with water, releasing heat and toxic hydrogen chloride (HCl) gas. Causes severe skin burns and eye damage.[9][13]
-
Precautions: Handle only in a dry, inert atmosphere (e.g., in a glove box or under a stream of nitrogen). Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and chemical safety goggles/face shield. Ensure a dry powder fire extinguisher (Class D) or sand is available. Do NOT use water to extinguish fires involving AlCl₃. [13]
Hydroxylamine Hydrochloride (NH₂OH·HCl):
-
Hazards: Harmful if swallowed or in contact with skin. Causes skin and eye irritation. May be corrosive to metals. Can be unstable and may decompose explosively with heat or in the presence of certain metals.
-
Precautions: Wear appropriate PPE. Handle in a well-ventilated fume hood. Avoid creating dust. Store in a cool, dry place away from heat and incompatible materials such as strong oxidizing agents and heavy metals.
Conclusion
The synthesis of 4-(4-Chlorophenyl)-2,3-benzoxazin-1-one is a well-established and efficient process that provides access to a crucial pharmaceutical intermediate. By understanding the underlying mechanisms of the Friedel-Crafts acylation and the subsequent oximation/cyclization cascade, researchers can effectively troubleshoot and optimize the reaction conditions. Careful attention to the handling of hazardous reagents, particularly anhydrous aluminum chloride, is paramount for a safe and successful synthesis. This guide provides the necessary framework for drug development professionals and synthetic chemists to confidently produce this valuable heterocyclic compound with high yield and purity.
References
-
PrepChem.com. Synthesis of 2-(4-Chlorobenzoyl)benzoic acid. Available from: [Link]
-
Abdollahi, S., & Shariat, M. (2005). Synthesis of 4H-3,1-benzoxazin-4-one 2-phenyl Using Cyanuric Chloride as a Cyclization Agent. Molbank, 2005(6), M448. Available from: [Link]
- WO2006096624A1 - Process for the purification of substituted benzoxazole compounds - Google Patents.
-
Bel-Ammar, I., et al. (2015). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. Molecules, 20(10), 18536-18571. Available from: [Link]
-
PubChem. 2-(4'-Chlorobenzoyl)benzoic acid. Available from: [Link]
-
An Improved Process For Manufacture Of 4 (4' Chlorophenyl) 5,6 Benz 2,3 Oxazine 1 One. Available from: [Link]
- WO2018158777A1 - Improved process for the preparation of chlorthalidone - Google Patents.
-
Sarex Fine Chemicals. 2(4-Chlorobenzoyl) Benzoic Acid. Available from: [Link]
-
Hashimoto, Y., et al. (1996). Chemistry of biologically active benzoxazinoids. Phytochemistry, 43(3), 551-559. Available from: [Link]
-
Zhu, Y.-M., et al. (2021). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 26(15), 4485. Available from: [Link]
-
Khan, I., et al. (2014). Synthesis and Antimicrobial Activity of 2-Aryl-4H-3,1-benzoxazin-4-ones. ResearchGate. Available from: [Link]
-
Farghaly, A. M., et al. (2003). Synthesis of some new benzoxazine derivatives of biological interest. ResearchGate. Available from: [Link]
-
Lukoyanov, A. A., et al. (2021). RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES. Chemistry of Heterocyclic Compounds, 57(2), 85-102. Available from: [Link]
-
ChemRxiv. Intramolecular Cyclization and a Retro-Ene Reaction Enable the Rapid Fragmentation of a Vitamin B1-derived Breslow Intermediate. Available from: [Link]
-
El-Sayed, M. A. A., et al. (2018). Synthesis and reactions of 2‐hetero‐4H‐3,1‐benzoxazin‐4‐ones. Journal of Heterocyclic Chemistry, 55(8), 1776-1801. Available from: [Link]
-
Reddy, K. K., et al. (2007). Cyclization of α‐Oxo‐oximes to 2‐Substituted Benzoxazoles. Synthetic Communications, 37(13), 2241-2247. Available from: [Link]
-
Liu, Z., et al. (2019). Convenient Synthesis of N-alkyl-3,1-Benzoxazin-2-ones from Carbamate Protected Anthranil Aldehydes and Ketones via One-step Alkylation/Alkoxy Rearrangement. ResearchGate. Available from: [Link]
-
Shariat, M., & Abdollahi, S. (2004). Synthesis of Benzoxazinone Derivatives: A New Route to 2-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. Molecules, 9(8), 676-681. Available from: [Link]
-
Fouli, F. A., et al. (2008). A Convenient Synthesis of 2H-1,4-Benzoxazines, 3H-Indol-3-ones, and 2,3-Dihydrobenzoxazoles. Phosphorus, Sulfur, and Silicon and the Related Elements, 183(2-3), 563-575. Available from: [Link]
- US5543516A - Process for preparation of benzoxazine compounds in solventless systems - Google Patents.
-
Eckstein, Z., et al. (1960). The chemistry of heterocycles. III. 2H-1,3-benzoxazine-2,4(3H)-dione and Some 3-substituted derivatives.†‡. Journal of the American Chemical Society, 82(12), 3174-3177. Available from: [Link]
-
Larin, E. M., et al. (2021). One-Pot, Three-Step Synthesis of Benzoxazinones via Use of the Bpin Group as a Masked Nucleophile. Organic Letters, 23(7), 2736-2741. Available from: [Link]
-
Liu, Y., et al. (2023). Recent Advances in Molecule Synthesis Involving C-C Bond Cleavage of Ketoxime Esters. Molecules, 28(6), 2639. Available from: [Link]
-
Khan, I., et al. (2012). Synthesis of 2-Aryl-4H-3,1-Benzoxazin-4-ones: A Class of a-Chymotrypsin Inhibitors. ResearchGate. Available from: [Link]
-
ResearchGate. Cyclization reactions of oximes. Available from: [Link]
-
RSC Publishing. Intramolecular redox cyclization reaction access to cinnolines from 2-nitrobenzyl alcohol and benzylamine via intermediate 2-nitrosobenzaldehyde. Available from: [Link]
-
RSC Publishing. Divergent cyclization of 2-(5-iodo-1,2,3-triazolyl)benzamides toward triazole-fused lactams and cyclic imidates. Available from: [Link]
Sources
- 1. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Benzoxazinone Derivatives: A New Route to 2‑(N‑Phthaloylmethyl)-4H-3,1-benzoxazin-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-(4-Chlorobenzoyl)benzoic acid | 85-56-3 [m.chemicalbook.com]
- 6. 2-(4-氯苯甲酰)苯甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. 2(4-Chlorobenzoyl) Benzoic Acid - Sarex Fine Chemicals [sarex.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Recent Advances in Molecule Synthesis Involving C-C Bond Cleavage of Ketoxime Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of 4H-3,1-benzoxazin-4-one 2-phenyl Using Cyanuric Chloride as a Cyclization Agent [mdpi.com]
- 12. WO2006096624A1 - Process for the purification of substituted benzoxazole compounds - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
